1,4-Anhydro-D-glucitol

Descripción general

Descripción

1,4-Anhydro-D-glucitol is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It is an intermediate in the conversion of sorbitol to isosorbide. This compound is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .

Métodos De Preparación

1,4-Anhydro-D-glucitol is produced by the dehydration of sorbitol. The dehydration reaction usually produces sorbitan as a mixture of five- and six-membered cyclic ethers, with the five-membered 1,4-anhydrosorbitol form being the dominant product . The preparation method involves adding polyatomic alcohol in a reaction vessel, stirring, heating, and decompressing to remove free water, cooling down and adding an acidic catalyst, and then dehydrating a molecule of water . Industrial production methods include crystallization in lower alcohol to prepare high-purity sorbitan .

Análisis De Reacciones Químicas

1,4-Anhydro-D-glucitol undergoes various chemical reactions, including esterification and etherification. Common reagents used in these reactions include oleic acid and acidic catalysts . The major products formed from these reactions are sorbitan esters, such as sorbitan monooleate (Span 80), which are used as emulsifiers .

Aplicaciones Científicas De Investigación

Chemical Properties and Applications

1,4-Anhydro-D-glucitol is primarily utilized as a surfactant and emulsifying agent in chemical formulations. Its ability to stabilize emulsions makes it valuable in the production of personal care products and food additives. The compound's hydrophilic-lipophilic balance allows it to interact effectively with both water and oil phases in formulations, enhancing product stability and texture.

In biological research, this compound is employed in studies related to carbohydrate metabolism and enzyme interactions . Its structural similarity to glucose allows researchers to investigate metabolic pathways and the effects of glycemic control on various biological processes. Notably, it has been studied as a potential biomarker for glycemic excursions due to its excretion patterns in urine .

Case Study: Glycemic Control

A study published in Nature highlighted the use of serum levels of 1,5-anhydro-D-glucitol as a marker for short-term glycemic status. The findings indicated that lower serum levels were associated with increased risk factors for diabetes complications, emphasizing the compound's role in metabolic health monitoring .

Medical Applications

The medical field has begun exploring the use of this compound as a drug delivery agent . Its biocompatibility and capacity to form stable emulsions make it an attractive candidate for encapsulating hydrophobic drugs, thereby enhancing their bioavailability. Research indicates that its interaction with biological membranes can facilitate drug transport across cellular barriers.

Table 2: Potential Medical Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances bioavailability of hydrophobic drugs |

| Glycemic Monitoring | Serves as a biomarker for glucose excursions |

| Metabolic Research | Investigates carbohydrate metabolism |

Industrial Applications

In industry, this compound is utilized in the formulation of cosmetics , food products , and pharmaceuticals . It acts as an emulsifier and stabilizer, improving the texture and shelf-life of various products. Its safety profile further supports its use in consumer goods .

Mecanismo De Acción

1,4-Anhydro-D-glucitol exerts its effects by acting as a surfactant. It reduces the interfacial tension between different phases, improving the dispersion or solubilization of one phase in another . Polysorbates, which are derived from sorbitan, protect biological drug products from protein unfolding, aggregation, and precipitation during shipping and handling .

Comparación Con Compuestos Similares

1,4-Anhydro-D-glucitol is similar to other nonionic surfactants such as polysorbates (e.g., Tween 80). Polysorbates are ethoxylated sorbitan esters and are used in a variety of settings, including pharmaceuticals and food . This compound esters, such as sorbitan monostearate (Span 60) and sorbitan tristearate (Span 65), are also used as emulsifiers . The uniqueness of sorbitan lies in its ability to form stable water-in-oil emulsions when used alone, and its versatility when used with polysorbates to produce different types of emulsions .

Actividad Biológica

1,4-Anhydro-D-glucitol (1,4-AG) is a sugar alcohol derivative that has garnered attention for its potential biological activities and applications in various fields, particularly in food science and health. This article explores the biological activity of 1,4-AG, including its physiological effects, mechanisms of action, and relevant research findings.

This compound is classified as a monosaccharide and is chemically characterized by the formula . It is structurally related to other sugar alcohols and anhydrosugars, such as sorbitol and isosorbide. Its unique structure allows it to participate in various biochemical processes while exhibiting distinct functional properties in food systems.

Metabolic Effects

Research indicates that 1,4-AG may influence metabolic pathways related to glucose metabolism. It has been shown to affect insulin sensitivity and glucose uptake in certain cell types. For instance, studies have demonstrated that 1,4-AG can enhance glucose transport in muscle cells through the activation of specific signaling pathways. This property suggests its potential role as a functional ingredient in managing blood sugar levels and improving metabolic health.

Antioxidant Properties

1,4-AG exhibits antioxidant activity, which can protect cells from oxidative stress. This property has implications for preventing chronic diseases associated with oxidative damage, such as cardiovascular diseases and diabetes. The compound's ability to scavenge free radicals has been documented in various studies, highlighting its potential as a dietary supplement for enhancing overall health.

The biological activity of 1,4-AG can be attributed to several mechanisms:

- Regulation of Enzyme Activity : 1,4-AG may modulate the activity of key enzymes involved in carbohydrate metabolism.

- Interaction with Cell Signaling Pathways : It can influence signaling pathways that regulate glucose uptake and insulin sensitivity.

- Antioxidant Mechanism : The compound's structural features allow it to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

Case Studies

Several studies have investigated the effects of 1,4-AG on metabolic health:

- Insulin Sensitivity Improvement : A study conducted on diabetic animal models showed that administration of 1,4-AG improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups.

- Oxidative Stress Reduction : In vitro experiments demonstrated that 1,4-AG treatment led to a marked decrease in markers of oxidative stress in cultured cells exposed to high glucose concentrations.

Data Table

The following table summarizes key findings from recent research on the biological activity of this compound:

Propiedades

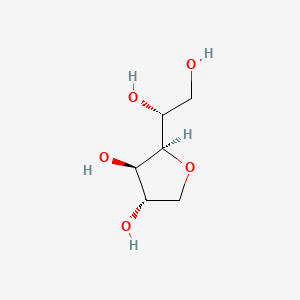

IUPAC Name |

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893390, DTXSID50893383 | |

| Record name | 1,4-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |

| Record name | 1,4-Sorbitan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Sorbitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorbitan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydroglucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Anhydro-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-SORBITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.